molecular formula C13H10O2S B2714005 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 29179-41-7

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No.: B2714005
CAS No.: 29179-41-7
M. Wt: 230.28
InChI Key: IGBRCZHGFVMFCR-UHFFFAOYSA-N
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Description

Historical Context of Thiophene-Based Compounds in Drug Discovery

Thiophene derivatives have constituted a cornerstone of medicinal chemistry since the mid-20th century, with their discovery tracing back to natural product isolation and subsequent synthetic modifications. The inherent aromaticity and electron-rich nature of the thiophene ring facilitate diverse binding interactions with biological targets, ranging from enzyme active sites to membrane receptors. Early therapeutic applications focused on antimicrobial agents, exemplified by the development of ticarcillin in the 1970s, which incorporated a thiophene moiety to enhance β-lactamase stability.

The evolution of structure-activity relationship (SAR) studies revealed that annelated thiophene systems, particularly those fused with aromatic hydrocarbons, exhibited superior pharmacokinetic profiles. For instance, naphthothiophene derivatives demonstrated enhanced blood-brain barrier penetration in central nervous system (CNS) drug candidates compared to monocyclic analogs. This structural innovation addressed critical challenges in drug design, such as improving oral bioavailability while maintaining target specificity.

Position of Naphthothiophene Derivatives in Heterocyclic Chemistry

Naphthothiophenes occupy a unique niche within polycyclic aromatic hydrocarbons (PAHs), combining the electronic characteristics of thiophene with the extended π-system of naphthalene. This fusion creates a planar, conjugated system that exhibits:

  • Enhanced aromatic stability : The annelated structure distributes ring strain across multiple bonds, increasing thermal and oxidative stability compared to simpler thiophenes.
  • Tunable electronic properties : Substituents at the 2-position of the thiophene ring (e.g., carboxylic acid groups) enable precise modulation of electron density distribution, critical for optimizing drug-receptor interactions.

Recent crystallographic studies of naphthothiophene-containing protein-ligand complexes have revealed preferential binding to hydrophobic pockets in viral envelope glycoproteins, suggesting a mechanistic basis for their observed antiviral activity. The dihydro modification in 4,5-dihydronaphtho[1,2-b]thiophene derivatives introduces partial saturation, reducing molecular rigidity while maintaining conjugation pathways essential for charge transfer interactions.

Emergence of 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic Acid as a Research Focus

The specific structural features of this compound make it particularly amenable to lead optimization campaigns. Key advantages include:

Property Impact on Drug Design
Planar bicyclic core Enables π-π stacking with aromatic residues in target proteins
Carboxylic acid moiety Provides hydrogen-bonding capacity and pH-dependent solubility
Partial saturation Reduces metabolic oxidation compared to fully aromatic analogs

Synthetic accessibility has been demonstrated through modular routes employing Suzuki-Miyaura cross-coupling and directed ortho-metalation strategies. For example, a representative synthesis begins with benzo[b]thiophene-2-carboxylic acid, proceeding through ethyl ester protection, palladium-catalyzed annelation, and final hydrolysis to yield the target compound in 75% overall yield.

Recent pharmacological screens have identified this scaffold as a potent inhibitor of Ebola virus entry, with EC~50~ values in the low micromolar range. Mechanistic studies using cryo-EM and molecular dynamics simulations suggest the carboxylic acid group coordinates with polar residues in the viral fusion loop, while the hydrophobic naphthothiophene core inserts into membrane-proximal regions. These findings position this compound as a versatile template for developing broad-spectrum antiviral agents.

Properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-11/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRCZHGFVMFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of naphthalene derivatives and thiophene precursors, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid. Research indicates that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In a study published in 2023, the compound demonstrated significant antioxidant activity compared to standard antioxidants .

Tyrosinase Inhibition

Another promising application is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The structural similarity of this compound to known tyrosinase substrates allows for effective binding and inhibition . Molecular docking studies have validated these interactions, suggesting that modifications at specific positions can enhance inhibitory potency.

Organic Electronics

This compound has been explored for its utility in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve charge transport efficiency and overall device performance .

Case Studies

StudyFocusFindings
Study on Antioxidant Properties (2023)Evaluated antioxidant capacityDemonstrated significant radical scavenging activity
Tyrosinase Inhibition Study (2023)Assessed enzyme inhibitionIdentified effective binding interactions through molecular docking
Organic Electronics Research (2023)Investigated electronic propertiesImproved charge transport in OLED applications

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, saturation, and ring systems, leading to distinct physicochemical and biological profiles. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Solubility/Stability Notes References
4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid C₁₃H₁₀O₂S 230.28 Carboxylic acid at C2 Limited solubility in water; stable at RT
(9aM)-5,5-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid C₁₅H₁₄O₂S 258.34 Two methyl groups at C5 Increased lipophilicity; used in crystallography
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate C₁₅H₁₄O₂S 258.34 Ethyl ester at C2 Enhanced lipophilicity; research-grade
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid C₉H₁₀O₂S 182.24 Fully saturated benzo[b]thiophene core Higher water solubility; similarity score: 0.89
Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate C₁₆H₁₅NO₂S 285.36 Amino group at C2; ester at C3 Polar interactions via -NH₂; synthetic intermediate

Key Observations :

  • The carboxylic acid group in the parent compound facilitates hydrogen bonding, critical for target binding in drug design .
  • Ring Saturation : Fully saturated analogs (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) exhibit higher solubility due to reduced aromaticity .
  • Ester vs. Acid : Ethyl ester derivatives (e.g., ) are more lipophilic, making them suitable for prodrug formulations or synthetic intermediates .

Biological Activity

4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (CAS No. 29179-41-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₃H₁₀O₂S
  • Molecular Weight : 230.28 g/mol
  • Melting Point : 227–230 °C
  • Structure : The compound features a naphthalene core fused with a thiophene ring and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study assessed its cytotoxic effects against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in human cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.3Cell cycle arrest
A54910.8ROS generation

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antiviral Activity

The compound has shown potential antiviral activity against several viruses. In vitro studies have indicated that it can inhibit viral replication in specific assays:

  • HIV : The compound exhibited an EC50 value of 0.0364 µM against HIV-1 in MT-4 cells, indicating potent antiviral activity compared to standard antiretroviral drugs .
  • Influenza Virus : Preliminary data suggest that it may disrupt viral entry or replication processes.

Antifungal Activity

In addition to its anticancer and antiviral properties, this compound has also been evaluated for antifungal activity. In laboratory studies, it demonstrated efficacy against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These findings suggest that the compound could be a candidate for developing antifungal therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Modifications to the thiophene or naphthalene rings can significantly alter its potency and selectivity:

  • Substituents on the thiophene ring have been shown to enhance anticancer activity.
  • Carboxylic acid functionality is essential for maintaining bioactivity across various assays.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
  • Combination Therapy : When used in conjunction with established chemotherapeutics, it enhanced overall efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via cyclization reactions of thiophene precursors. For example, ethyl esters of analogous thiophene-carboxylic acids can be prepared by refluxing intermediates in pyridine or ethanol, followed by hydrolysis to yield the carboxylic acid form. Recrystallization from ethanol-DMF mixtures (3:1) is effective for purification .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., J = 7.3 Hz for ethyl groups) and aromatic proton environments .
  • IR spectroscopy : Identify carbonyl (C=O, ~1721 cm⁻¹) and thiophene ring vibrations .
  • X-ray crystallography : Resolve stereochemistry, as seen in (9aM)-5,5-dimethyl derivatives .

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF). Stability testing should include:

  • pH-dependent degradation : Monitor via HPLC under acidic/basic conditions.
  • Light sensitivity : Store in amber vials, as thiophene derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can this compound be functionalized for metal-ion sensing applications?

  • Methodological Answer : Design hydrazide derivatives (e.g., LB3) by condensing 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide with aldehydes (e.g., 3-hydroxypicolinaldehyde). Fluorescence quenching studies in DMSO/water mixtures (1:1) at λex = 350 nm can detect Ga³⁺, In³⁺, and Fe³⁺ with µM sensitivity .

Q. What strategies resolve contradictions in synthetic yields across studies?

  • Methodological Answer : Optimize:

  • Reaction time : Prolonged reflux (6+ hours) improves cyclization efficiency .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in thiophene ring formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) reduces byproducts from incomplete ester hydrolysis .

Q. How can computational methods predict its bioactivity or environmental behavior?

  • Methodological Answer :

  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina and PDB structures .
  • QSAR models : Correlate logP (estimated ~1.4 g/cm³) with bioconcentration factors (BCF) using OECD guidelines .

Q. What role does this compound play in surface-modified nanomaterials?

  • Methodological Answer : Thiophene-carboxylic acids anchor to graphene via π-π stacking. For mid-IR detectors, disperse 0.5 mg in 50 mL water, mix with graphene oxide, and reduce with hydrazine. Characterize via Raman spectroscopy (D/G band ratio) and photoresponse testing at 3–5 µm wavelengths .

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